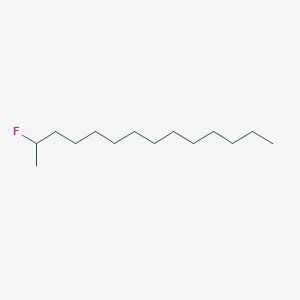

Tetradecane, 2-fluoro-

Description

Evolution of Organofluorine Chemistry with a Focus on Aliphatic Fluorination

The history of organofluorine chemistry dates back to the 19th century, but the field saw a dramatic expansion in the mid-20th century, driven by the need for new materials with enhanced stability and unique functionalities. acs.orgresearchgate.net Early methods for introducing fluorine into aliphatic chains were often harsh and lacked selectivity. uga.edu However, recent decades have witnessed the development of more sophisticated and milder techniques for aliphatic C-H fluorination. uga.edursc.org These modern methods, including radical-based approaches and transition-metal-catalyzed reactions, offer greater control over the position of fluorination, enabling the synthesis of specific isomers like 2-fluorotetradecane. uga.edursc.orgresearchgate.netnih.govrsc.org

Positional Isomerism in Fluoroalkanes and its Academic Implications

Positional isomers are molecules that share the same molecular formula but differ in the position of a functional group on the carbon skeleton. ijcsrr.orglibretexts.org In the context of fluoroalkanes, positional isomerism has significant academic implications because the location of the fluorine atom can profoundly influence the molecule's conformation, polarity, and reactivity. nih.govnih.gov For example, the properties of 1-fluorotetradecane, where the fluorine is at a primary carbon, are expected to differ from those of 2-fluorotetradecane, a secondary fluoroalkane. These differences can manifest in their boiling points, densities, and how they interact with other molecules, making the study of positional isomers crucial for understanding structure-property relationships. ijcsrr.orgnih.gov

Properties

CAS No. |

135987-19-8 |

|---|---|

Molecular Formula |

C14H29F |

Molecular Weight |

216.38 g/mol |

IUPAC Name |

2-fluorotetradecane |

InChI |

InChI=1S/C14H29F/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14H,3-13H2,1-2H3 |

InChI Key |

RWWGWAGOVFTMSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C)F |

Origin of Product |

United States |

Synthesis and Physicochemical Properties of 2 Fluorotetradecane

One common approach is the deoxyfluorination of the corresponding secondary alcohol , 2-tetradecanol. Reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can be used to replace the hydroxyl group with a fluorine atom. organic-chemistry.org

Another potential route involves the Suzuki cross-coupling reaction of a 1-halo-1-fluoroalkane with an appropriate organoborane, a method that has been shown to be effective for the synthesis of secondary alkyl fluorides. acs.orgresearchgate.netnih.govthieme-connect.com

The physicochemical properties of 2-fluorotetradecane are not extensively documented. However, they can be estimated based on the properties of the parent alkane, tetradecane (B157292), and its 1-fluoro isomer. The introduction of a fluorine atom is expected to increase the molecular weight, boiling point, and density compared to tetradecane.

Table 1: Estimated Physicochemical Properties of Tetradecane, 2-fluoro-

| Property | Tetradecane | 1-Fluorotetradecane | 2-Fluorotetradecane (Estimated) |

| Molecular Formula | C₁₄H₃₀ | C₁₄H₂₉F | C₁₄H₂₉F |

| Molecular Weight ( g/mol ) | 198.39 | 216.38 | 216.38 |

| Boiling Point (°C) | 253.5 | ~260-270 | ~255-265 |

| Density (g/mL) | 0.7628 | 0.828 | ~0.80-0.82 |

| Physical State at STP | Liquid | Liquid | Liquid |

Note: The values for 2-fluorotetradecane are estimations based on known chemical principles and data for analogous compounds.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Monofluoroalkane Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organofluorine compounds. aiinmr.com Its high sensitivity to the nuclear spin of ¹⁹F, coupled with the large chemical shift dispersion, provides detailed insights into the molecular structure. wikipedia.orgbiophysics.org

High-Resolution NMR (¹H, ¹³C, ¹⁹F) for Structural Connectivity and Conformational Assignment

High-resolution ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguously determining the molecular structure of 2-fluorotetradecane. The combination of these techniques allows for a complete assignment of all proton and carbon signals and provides crucial information about the local environment of the fluorine atom.

¹H NMR: In the proton NMR spectrum of 2-fluorotetradecane, the proton attached to the same carbon as the fluorine (H-2) would exhibit a characteristic large doublet of doublets or a more complex multiplet due to coupling with the ¹⁹F nucleus (a large geminal ²JHF coupling, typically around 45-50 Hz) and the protons on the adjacent carbons (C-1 and C-3). The other methylene (B1212753) and methyl protons of the long alkyl chain would appear in the typical upfield region (δ 0.8-1.6 ppm).

¹³C NMR: The ¹³C NMR spectrum is particularly informative. The carbon atom directly bonded to fluorine (C-2) will show a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 160-180 Hz, appearing as a doublet in a coupled spectrum. The chemical shift of C-2 would be significantly downfield compared to a non-fluorinated alkane. The adjacent carbons (C-1 and C-3) will also exhibit smaller two-bond couplings (²JCF). The wide chemical shift range of ¹³C NMR (up to 200 ppm) ensures that signals for each unique carbon are well-resolved. libretexts.org Proton-decoupled ¹³C NMR simplifies the spectrum to singlets for each carbon, aiding in counting the number of unique carbon environments. libretexts.org

¹⁹F NMR: As ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. aiinmr.comwikipedia.org For a secondary alkyl fluoride (B91410) like 2-fluorotetradecane, the ¹⁹F chemical shift is expected in a characteristic region, typically between -170 and -200 ppm relative to a standard like CFCl₃. wikipedia.orgicpms.cz The signal would be split into a complex multiplet due to coupling with adjacent protons.

Conformational analysis of fluoroalkanes can be performed by studying NMR coupling constants in various solvents and at different temperatures. nih.govauremn.org.br The magnitude of vicinal (³JHF) and other long-range couplings are dependent on the dihedral angle between the coupled nuclei, providing insight into the preferred rotational isomers (conformers) of the molecule in solution. nih.govrsc.orgbeilstein-journals.org

Table 1: Representative NMR Data for a Secondary Monofluoroalkane

| Nucleus | Typical Chemical Shift (δ) | Typical Coupling Constants (J) | Multiplicity (in coupled spectra) |

|---|---|---|---|

| ¹H (H attached to C-F) | 4.0 - 5.0 ppm | ²JHF ≈ 45-50 Hz | Doublet of multiplets |

| ¹³C (C attached to F) | 80 - 95 ppm | ¹JCF ≈ 160-180 Hz | Doublet |

| ¹³C (C adjacent to C-F) | 25 - 40 ppm | ²JCF ≈ 15-25 Hz | Doublet |

| ¹⁹F | -170 to -200 ppm | ²JFH ≈ 45-50 Hz, ³JFH ≈ 5-25 Hz | Multiplet |

Quantitative NMR for Reaction Monitoring and Ligand Exchange Studies

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the concentration of analytes in a mixture without the need for identical reference standards. acs.orgnih.gov It relies on the principle that the integrated signal intensity is directly proportional to the molar concentration of the nuclei being observed. researchgate.net

For a compound like 2-fluorotetradecane, ¹⁹F qNMR is particularly advantageous. The high sensitivity and wide chemical shift range of ¹⁹F often result in well-resolved signals with minimal background interference, making it an excellent choice for quantitative analysis. researchgate.netchemrxiv.org This technique can be employed to:

Monitor reaction progress: The formation of 2-fluorotetradecane from a precursor or its consumption in a subsequent reaction can be accurately tracked over time by integrating its unique ¹⁹F signal relative to a known internal standard. aiinmr.comacs.orgnih.gov

Determine reaction yields: In-situ yields can be calculated directly from the crude reaction mixture, bypassing the need for isolation and purification, which saves time and avoids potential sample loss. acs.orgchemrxiv.org

Study ligand exchange: In contexts where a fluoroalkane might act as a ligand or be involved in a catalytic cycle, qNMR can provide quantitative data on the rates of association and dissociation. biophysics.org

Solid-State NMR for Complex Fluorinated Systems

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of materials in the solid phase. For fluorinated systems, ¹⁹F and ¹³C ssNMR are particularly insightful. acs.org This technique is crucial for studying materials where 2-fluorotetradecane might be incorporated, such as in polymers or on surfaces.

Using techniques like Magic Angle Spinning (MAS), ssNMR can differentiate between various fluorine environments in a solid matrix. acs.org For instance, ¹⁹F ssNMR can distinguish between organic and inorganic fluorine species without requiring sample dissolution. acs.orgnih.gov Although ssNMR generally has lower resolution than solution-state NMR, it is a powerful tool for detecting the presence of specific fluorinated moieties. nih.gov In the context of complex systems involving long-chain fluoroalkanes, ssNMR could elucidate information on molecular packing, polymorphism, and the conformation of the alkyl chain in the solid state. Studies on related compounds have shown that differences in crystal packing can significantly affect the observed ssNMR spectra. rsc.org

Mass Spectrometry Techniques for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical tool that provides information on the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Mass Determination and Isotopic Composition

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to four or more decimal places). savemyexams.com This precision allows for the unambiguous determination of a molecule's elemental formula. For 2-fluorotetradecane (C₁₄H₂₉F), HRMS can easily distinguish it from other compounds with the same nominal mass but different elemental compositions. savemyexams.comnih.gov

Under electron impact (EI) ionization, a hard ionization technique, the molecular ion (M⁺˙) of 2-fluorotetradecane would be observed, and its precise mass would confirm the molecular formula. youtube.com Furthermore, EI causes the molecule to fragment in a predictable manner. The analysis of these fragment ions provides evidence for the compound's structure. Common fragmentation pathways for fluoroalkanes include the loss of HF and cleavage of C-C bonds adjacent to the C-F bond.

Table 2: Theoretical HRMS Data for 2-Fluorotetradecane

| Ion Formula | Description | Theoretical Exact Mass (m/z) |

|---|---|---|

| [C₁₄H₂₉F]⁺˙ | Molecular Ion | 216.2253 |

| [C₁₄H₂₈]⁺˙ | Loss of HF | 196.2191 |

| [C₁₂H₂₅]⁺ | Cleavage at C2-C3 | 169.2582 |

| [C₂H₄F]⁺ | Cleavage at C2-C3 | 47.0348 |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Complex Mixture Analysis

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers unparalleled mass resolving power and accuracy, making it the premier technique for the analysis of highly complex mixtures without prior separation. researchgate.netnationalmaglab.organnualreviews.org This capability is essential when 2-fluorotetradecane is a component in a complex matrix, such as a petroleum product, environmental sample, or the output of a complex chemical reaction. scielo.bracs.org

The ultra-high resolution of FT-ICR MS can resolve ions that differ in mass by less than the mass of an electron, allowing for the separation and identification of thousands of individual components in a single sample. nationalmaglab.org In the context of analyzing a mixture containing 2-fluorotetradecane, FT-ICR MS could:

Identify and confirm the presence of the target compound with extremely high confidence based on its exact mass.

Simultaneously identify byproducts, impurities, or other related halogenated hydrocarbons in the mixture. researchgate.net

Provide elemental formulas for all detected ions, allowing for a comprehensive molecular-level characterization of the entire sample. scielo.br

The combination of advanced analytical techniques like multi-nuclear NMR and high-resolution mass spectrometry provides a powerful and comprehensive toolkit for the definitive structural elucidation and quantitative analysis of 2-fluorotetradecane and related monofluoroalkanes.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 2-fluorotetradecane. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. jsscacs.edu.in

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a molecule to be IR active, its vibration must cause a change in the molecule's dipole moment. jsscacs.edu.in In 2-fluorotetradecane, the key functional groups that give rise to characteristic IR absorption bands are the C-H and C-F bonds. The long alkyl chain will exhibit strong C-H stretching vibrations, typically in the 2850-3000 cm⁻¹ region. The C-F stretching vibration is also a prominent feature, although its exact position can be influenced by the surrounding molecular environment.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of 2-fluorotetradecane. mt.com While no specific spectra for 2-fluorotetradecane were found, data from related fluoroalkanes can provide insights. For instance, studies on fluorinated ethanes have shown how the presence of fluorine atoms influences the vibrational spectra, with distinct bands assigned to C-F stretching and bending modes. osti.govumich.edu The analysis of these spectra can help identify the compound and provide details about its conformational isomers in different states (gas, liquid, or solid). osti.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity | Information Provided |

|---|---|---|---|

| C-H Stretching | 2850 - 3000 | IR & Raman | Presence of alkyl chain |

| C-F Stretching | 1000 - 1400 | IR | Presence and environment of the fluorine atom |

| CH₂ Bending (Scissoring) | ~1450 - 1470 | IR | Alkyl chain structure |

| CH₂ Rocking/Twisting | 720 - 1300 | IR & Raman | Conformational details of the alkyl chain |

| C-C Stretching | 800 - 1200 | Raman | Backbone structure and conformation |

Comprehensive Fluorine Analysis Methodologies

Quantifying the fluorine content in organic molecules like 2-fluorotetradecane is crucial for various applications. Several sophisticated analytical techniques have been developed for this purpose.

Combustion Ion Chromatography (CIC) is a powerful technique for determining the total organic fluorine (TOF) content in a sample. The method involves the complete combustion of the sample in an oxygen-rich atmosphere, which converts all fluorine-containing compounds into hydrogen fluoride (HF). nih.govresearchgate.net This gaseous HF is then collected in an absorption solution and subsequently analyzed by ion chromatography. labcompare.comshimadzu.com

This approach is particularly valuable as it provides a measure of the total fluorine content, including the parent compound and any potential fluorinated degradation products. chromatographyonline.comdioxin20xx.org CIC has become a preferred method for measuring organofluorine because it can assess the cumulative presence of these compounds. nih.gov The United States Environmental Protection Agency (USEPA) has even published a draft method (Method 1621) for the determination of adsorbable organic fluorine (AOF) in aqueous matrices using CIC. labcompare.comepa.gov

Recent advancements in CIC have focused on improving sensitivity and reproducibility for various sample matrices. nih.gov For solid samples, a key challenge is ensuring complete combustion and quantitative recovery of fluorine. researchgate.net Studies have investigated recovery rates by spiking samples with known organofluorine compounds. dioxin20xx.org

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | The sample containing 2-fluorotetradecane is accurately weighed and placed in a sample boat. | To introduce a known quantity of the analyte into the system. |

| 2. Combustion | The sample is combusted at a high temperature (≥1000 °C) in a stream of oxygen and argon. epa.gov | To convert all organic fluorine into gaseous hydrogen fluoride (HF). |

| 3. Absorption | The combustion gases are passed through an aqueous absorption solution. epa.gov | To trap the HF gas and dissolve it as fluoride ions (F⁻). |

| 4. Ion Chromatography | The absorption solution is injected into an ion chromatograph. | To separate the fluoride ions from other ions and quantify their concentration. |

Both Instrumental Neutron Activation Analysis (INAA) and Particle-Induced Gamma-Ray Emission (PIGE) are nuclear analytical techniques capable of quantifying total fluorine content.

Instrumental Neutron Activation Analysis (INAA): INAA is a non-destructive technique that involves irradiating a sample with neutrons. akjournals.com For fluorine analysis, the stable ¹⁹F isotope captures a neutron to become the radioactive isotope ²⁰F, which has a very short half-life of about 11 seconds. akjournals.com As ²⁰F decays, it emits characteristic gamma rays that can be detected and quantified to determine the initial fluorine concentration. akjournals.com The analysis is often challenged by the short half-life and potential interferences. osti.gov Despite this, INAA is a powerful tool for multi-elemental determination in various samples. researchgate.net

Particle-Induced Gamma-Ray Emission (PIGE): PIGE is another non-destructive technique where a sample is bombarded with a beam of charged particles, typically protons. wikipedia.org This interaction excites the ¹⁹F nuclei, causing them to emit prompt gamma rays at specific, characteristic energies (e.g., 110 keV and 197 keV). rsc.org The intensity of these gamma rays is proportional to the fluorine concentration in the sample. researchgate.net PIGE is a well-established laboratory technique and has been developed for the rapid screening of total fluorine in various matrices. wikipedia.orgserdp-estcp.mil It is considered a high-throughput method, capable of analyzing many samples per hour. researchgate.net

Both INAA and PIGE have the advantage of being non-destructive, which can be crucial when sample material is limited. Comparative studies have shown excellent analytical agreement between CIC, PIGE, and INAA for total fluorine determination in various materials.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.commaterialinterface.com

In XPS analysis, the sample surface is irradiated with a beam of X-rays. This causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of each element. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical environment and bonding of the atoms. eag.com

For a compound like 2-fluorotetradecane, XPS can be used to:

Confirm the presence of fluorine: The F 1s peak in an XPS spectrum is a clear indicator of the presence of fluorine.

Determine the C-F bonding state: The C 1s spectrum can be deconvoluted to identify different carbon environments. The binding energy of a carbon atom attached to a fluorine atom is significantly shifted to a higher energy compared to a carbon atom in an alkyl chain (C-C or C-H bonds). eag.com For a single C-F bond, this shift is approximately 2.9 eV relative to a C-C bond. eag.com This allows for the differentiation of the fluorinated carbon from the other carbons in the tetradecane (B157292) chain.

Quantify surface fluorine concentration: The area under the F 1s and C 1s peaks can be used to determine the atomic ratio of fluorine to carbon on the surface of a material.

XPS is particularly useful for analyzing thin films or the surface of bulk materials. utl.pt While it primarily probes the top few nanometers of a sample, it can be combined with ion sputtering to obtain depth profiles of elemental composition.

| Element/Bond | Core Level | Approximate Binding Energy (eV) | Significance for 2-Fluorotetradecane |

|---|---|---|---|

| Carbon (Alkyl) | C 1s | ~285.0 | Represents the majority of carbon atoms in the tetradecane chain. |

| Carbon-Fluorine | C 1s | ~287.9 | Identifies the carbon atom directly bonded to the fluorine atom. eag.com |

| Fluorine | F 1s | ~688-689 | Confirms the presence of fluorine and allows for its quantification. |

Computational Chemistry Approaches in Understanding 2 Fluorotetradecane

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics of the C-F Bond

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of the C-F bond in 2-fluorotetradecane. The high electronegativity of fluorine (4.0 on the Pauling scale, compared to 2.5 for carbon) creates a significant dipole moment in the C-F bond, with electron density concentrated around the fluorine atom. wikipedia.org This results in partial positive and negative charges on the carbon and fluorine atoms, respectively (Cδ+—Fδ−), contributing to the bond's notable strength and polarity. wikipedia.org

The C-F bond is recognized as one of the strongest single bonds in organic chemistry, with bond dissociation energies (BDEs) that can reach up to 130 kcal/mol. wikipedia.org High-level quantum chemical calculations, such as DLPNO-CCSD(T)/CBS, have been employed to accurately predict C-F BDEs in various fluoroalkanes, with values generally falling in the range of 404.9–550.7 kJ mol⁻¹ (approximately 96.7-131.6 kcal/mol). nih.gov For 2-fluorotetradecane, the BDE of the C-F bond is a critical parameter influencing its thermal stability and reactivity.

The length of the C-F bond is typically around 1.35 Å, shorter than other carbon-halogen bonds, which is a consequence of its partial ionic character. wikipedia.org The introduction of a fluorine atom also influences the surrounding electronic structure. A key feature is the low-energy σ* antibonding orbital associated with the C-F bond, which can act as an electron acceptor from neighboring bonds, a phenomenon known as hyperconjugation. beilstein-journals.orgnih.gov This interaction can affect the lengths and strengths of adjacent bonds.

| Property | Typical Value | Significance |

| C-F Bond Dissociation Energy | 100-130 kcal/mol | High thermal stability and chemical inertness. wikipedia.org |

| C-F Bond Length | ~1.35 Å | Shorter than other C-X bonds, indicating strong attraction. wikipedia.org |

| Partial Charge on Fluorine (δ-) | High | Creates a significant bond dipole and influences intermolecular interactions. wikipedia.org |

| Partial Charge on Carbon (δ+) | High | Site of potential nucleophilic attack. wikipedia.org |

| Energy of σC-F Orbital* | Low | Acts as an electron acceptor, influencing conformation (gauche effect). beilstein-journals.orgnih.gov |

This table presents typical values for monofluoroalkanes based on general principles of organofluorine chemistry.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics of Monofluoroalkanes

While quantum chemical calculations provide a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape of molecules like 2-fluorotetradecane. nih.gov These simulations model the movement of atoms over time, governed by a force field that approximates the potential energy of the system. This approach is particularly valuable for understanding the behavior of flexible long-chain alkanes. reddit.com

A crucial aspect of the conformational behavior of monofluoroalkanes is the "gauche effect." beilstein-journals.org This refers to the tendency of a fluorine atom to prefer a gauche orientation (a 60° dihedral angle) relative to a vicinal electron-donating group, rather than the sterically less hindered anti-conformation (180°). This preference is attributed to hyperconjugation, where electron density from an adjacent C-H or C-C bond donates into the low-lying σ* orbital of the C-F bond. beilstein-journals.orgnih.gov This interaction is maximized in the gauche conformation. wikipedia.org For 2-fluorotetradecane, this effect would influence the local conformation around the C1-C2-C3-C4 backbone.

Reaction Mechanism Elucidation via Transition State Modeling and Energy Profile Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. oregonstate.edu For 2-fluorotetradecane, this approach can be used to study potential synthetic routes or degradation pathways.

For instance, the fluorination of an alkane to produce 2-fluorotetradecane can be modeled to understand the reaction's feasibility and selectivity. researchgate.net This involves calculating the energies of reactants, products, and, most importantly, the transition state connecting them. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. acs.org

Computational studies on the activation of C-F bonds have shown that these reactions can proceed through various mechanisms, including nucleophilic substitution, often assisted by Lewis acids, or single-electron transfer. researchgate.net For example, the reaction of fluoroalkanes with certain reagents can be modeled to determine the most likely pathway for C-F bond cleavage. rsc.org

Transition state modeling involves locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. aip.org The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. By calculating the full reaction energy profile, from reactants through the transition state to products, chemists can gain a detailed understanding of the reaction's thermodynamics and kinetics. acs.org For example, in the OH-initiated oxidation of fluorinated compounds, a cost-effective computational protocol based on multiconformer transition state theory has been developed to calculate reaction rate constants. rsc.org

Prediction of Spectroscopic Parameters for Enhanced Characterization and Interpretation

Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the structural characterization of molecules and the interpretation of experimental spectra. mdpi.com

NMR Spectroscopy: The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high sensitivity. biophysics.org The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it a powerful tool for identifying fluorinated compounds. researchgate.netnih.gov Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict ¹⁹F NMR chemical shifts with a high degree of accuracy. researchgate.net By comparing calculated and experimental spectra, it is possible to assign specific resonances to particular fluorine atoms in a molecule, which is especially useful for complex structures. researchgate.net For 2-fluorotetradecane, calculating the ¹⁹F chemical shift would provide a key identifier for its presence in a sample. Furthermore, calculations of spin-spin coupling constants (J-couplings) between fluorine and adjacent protons or carbons can provide valuable structural information. rsc.orgresearchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The C-F stretching vibration gives rise to a strong absorption band in the IR spectrum, typically in the 1000-1400 cm⁻¹ region. DFT calculations can predict the vibrational frequencies and intensities of a molecule with good accuracy. dtic.milresearchgate.net For 2-fluorotetradecane, a calculated IR spectrum can help in assigning the observed experimental bands to specific vibrational modes, such as C-F stretch, C-H stretches, and various bending and rocking modes of the alkyl chain. ajchem-a.comumass.edu This can confirm the molecular structure and provide information about its conformational state.

| Spectroscopic Technique | Predicted Parameter | Application for 2-Fluorotetradecane |

| ¹⁹F NMR | Chemical Shift (δ) | Identification and structural confirmation. researchgate.netresearchgate.net |

| ¹H & ¹³C NMR | Spin-Spin Coupling Constants (JHF, JCF) | Elucidation of connectivity and stereochemistry around the fluorine atom. rsc.org |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Assignment of C-F and other vibrational modes, confirming functional groups and providing conformational information. dtic.milajchem-a.com |

Environmental Biogeochemistry and Transformation Pathways of Long Chain Monofluoroalkanes

Microbial Degradation and Defluorination Processes of Fluorinated Alkanes

The microbial breakdown of fluorinated alkanes is a critical process in their environmental attenuation. nih.gov Certain microorganisms have evolved enzymatic machinery capable of cleaving the robust C-F bond, a key step in the detoxification and mineralization of these compounds. researchgate.net This biological defluorination can occur under both aerobic and anaerobic conditions, although aerobic pathways are more commonly documented for alkanes. nih.govresearchgate.net

Identification and Characterization of Defluorinating Microorganisms (e.g., Pseudomonas sp. Strain 273)

A notable example of a microorganism capable of degrading monofluorinated alkanes is Pseudomonas sp. strain 273. nsf.govacs.orgnih.govosti.gov This bacterial strain has been shown to utilize terminally monofluorinated alkanes, including those with chain lengths from C7 to C10, as its sole source of carbon and energy under aerobic conditions. acs.orgnih.gov Studies have demonstrated that Pseudomonas sp. strain 273 can effectively degrade compounds like 1-fluorodecane (B1670041) (FD) and 1,10-difluorodecane (B1670032) (DFD), with significant recovery of the fluorine as inorganic fluoride (B91410). acs.orgnih.gov

The degradation of these fluorinated alkanes by Pseudomonas sp. strain 273 is strictly dependent on the presence of oxygen, suggesting an initial oxidative attack on the alkane chain. nsf.govnih.gov While originally isolated for its dechlorinating capabilities, this bacterium's ability to also defluorinate indicates a broader halogenated hydrocarbon degradation capacity. researchgate.netresearchgate.net Research has also identified other bacteria, such as Rhodococcus sp. NJF-7, which can defluorinate medium-chain monofluorinated alkanes. researchgate.net

Pseudomonas putida F1 is another species that has demonstrated the ability to defluorinate a range of fluorinated aromatic compounds, indicating that the capacity for C-F bond cleavage is not limited to a single species or genus. asm.org The metabolic diversity within the Pseudomonas genus highlights their potential role in the bioremediation of environments contaminated with fluorinated compounds. researchgate.net

Table 1: Microbial Degradation of Monofluoroalkanes

| Microorganism | Substrate(s) | Key Findings |

|---|---|---|

| Pseudomonas sp. strain 273 | Terminally monofluorinated C7-C10 alkanes, 1,10-difluorodecane (DFD) | Utilizes as sole carbon and energy source; degradation is oxygen-dependent. acs.orgnih.gov |

| Rhodococcus sp. NJF-7 | 1-fluorodecane (FD) | Capable of defluorinating medium-chain monofluorinated alkanes. researchgate.net |

Metabolic Pathways and Enzymes Involved in C-F Bond Cleavage

The initial step in the microbial degradation of long-chain alkanes is typically an oxidation reaction catalyzed by monooxygenase or dioxygenase enzymes. frontiersin.orgresearchgate.netmdpi.com In the case of Pseudomonas sp. strain 273, it is proposed that an oxygenolytic enzyme system is responsible for the initial attack on the terminal carbon of the fluoroalkane. nsf.govacs.orgnih.govosti.govresearchgate.net This is supported by the strict oxygen requirement for degradation. nsf.govnih.gov

The proposed mechanism involves the hydroxylation of the terminal methyl group or the fluoromethyl group. nsf.govacs.orgnih.govosti.gov Hydroxylation of the fluoromethyl group would result in an unstable gem-fluorohydrin, which would then spontaneously eliminate a fluoride ion to form the corresponding aldehyde. nsf.gov This aldehyde can then be further oxidized to a carboxylic acid and enter central metabolic pathways like β-oxidation. nsf.gov

Several classes of enzymes are known to be involved in C-F bond cleavage, including:

Alkane monooxygenases (AlkB): These are key enzymes in initiating alkane degradation. Pseudomonas sp. strain 273 possesses genes encoding for putative alkane monooxygenases. researchgate.netfrontiersin.org

Cytochrome P450 monooxygenases: This is another important family of enzymes capable of hydroxylating alkanes. researchgate.netmdpi.comnih.gov

Fluoroacetate (B1212596) dehalogenases: These enzymes catalyze the hydrolytic cleavage of the C-F bond in fluoroacetate, a potential toxic intermediate. researchgate.netresearchgate.net

The degradation of long-chain alkanes can proceed through terminal or sub-terminal oxidation. researchgate.netmdpi.com In terminal oxidation, the initial attack occurs at one of the ends of the alkane chain, leading to a primary alcohol, which is then oxidized to an aldehyde and a fatty acid. researchgate.netkemdiktisaintek.go.id Sub-terminal oxidation involves the hydroxylation of an internal carbon, forming a secondary alcohol that is then converted to a ketone and subsequently an ester. mdpi.com

Fate of Fluorinated Intermediates

The degradation of monofluorinated alkanes can lead to the formation of fluorinated intermediates. nsf.gov For instance, during the degradation of 1-fluorodecane and 1,10-difluorodecane by Pseudomonas sp. strain 273, fluorohexanoate was detected as an intermediate. acs.orgnih.govosti.govresearchgate.net This suggests that the initial oxidative attack can occur at either end of the molecule. nsf.govacs.orgnih.govosti.gov

A significant finding is that Pseudomonas sp. strain 273 can incorporate organofluorine into its cellular components. researchgate.netnih.gov Studies have shown the presence of fluorinated long-chain fatty acids (C12-C19) and phospholipids (B1166683) in the cell biomass of this bacterium when grown on fluorinated alkanes. researchgate.netnih.gov This indicates that not all the fluorine is released as inorganic fluoride; a portion is assimilated into the cell's lipid bilayer. researchgate.netnih.gov This represents a previously unrecognized sink for organofluorine in the environment. nih.gov

The formation of fluoroacetyl-CoA is a potential toxic consequence of the β-oxidation of ω-fluorofatty acids. nsf.gov Fluoroacetyl-CoA can be converted to fluorocitrate, a known inhibitor of the tricarboxylic acid (TCA) cycle enzyme aconitase. nsf.gov However, some microorganisms possess mechanisms to detoxify such intermediates, for example, through the action of fluoroacetate dehalogenases. researchgate.net

Abiotic Transformation Mechanisms in Environmental Compartments

While microbial degradation is a primary pathway for the transformation of monofluoroalkanes, abiotic processes can also play a role in their environmental fate. siue.edu These processes are influenced by environmental conditions and the chemical properties of the compounds.

The strong C-F bond generally makes monofluoroalkanes resistant to simple hydrolysis under typical environmental conditions. However, other abiotic reactions may occur. For instance, photochemical reactions, driven by sunlight, could potentially contribute to the transformation of these compounds, although specific data on the photolysis of 2-fluorotetradecane is limited. dtic.mil

The interaction of monofluoroalkanes with mineral surfaces in soil and sediment can also influence their fate. nih.gov Adsorption to soil organic matter and clay minerals can affect their mobility and bioavailability for microbial degradation. nih.gov The specific nature of these interactions for long-chain monofluoroalkanes is an area requiring further research.

Environmental Persistence and Transport Mechanisms of Monofluoroalkanes in Various Media (e.g., Snow, Soil)

Due to their chemical stability, monofluoroalkanes can persist in the environment for extended periods. mdpi.com Their transport is governed by their physical and chemical properties, such as water solubility, vapor pressure, and partitioning behavior between different environmental compartments like air, water, and soil. siue.edudtic.milnih.gov

Long-chain alkanes generally have low water solubility and are more likely to sorb to soil and sediment particles. kemdiktisaintek.go.idnih.gov This sorption can limit their mobility in aqueous systems but also makes them susceptible to transport via soil erosion and dust. youtube.com

In colder regions, atmospheric deposition onto snow and ice can be a significant transport pathway. researchgate.net Once deposited, these compounds can be released during snowmelt, potentially leading to pulses of contamination in surface waters. researchgate.net The presence of fluorinated compounds in remote arctic environments highlights the potential for long-range atmospheric transport. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Fluorotetradecane |

| 1-Fluorodecane |

| 1,10-Difluorodecane |

| Fluorohexanoate |

| Fluoroacetyl-CoA |

| Fluorocitrate |

| Decanoic acid |

| Methyl decanoate |

| 4-Fluorobenzoate |

| Trifluoroethylene |

| Glyoxylate |

| Oxalate |

| Fluoroatrazine |

| 2,2-Difluoro-1,3-benzodioxole |

| 4-Fluorobenzotrifluoride |

| Perfluorooctanoic acid |

| Perfluorooctanesulfonic acid |

| Perfluorohexane sulfonate |

| Perfluorobutyrate |

| Trifluoroacetate |

| 1-Hydroxyadamantane |

| 1-Acetyladamantane |

| 1-Carboxy-adamantane |

| 1-Acetamido-adamantane |

| Benzoate |

| 4-F-benzoate |

| Toluene |

| 4-F-toluene |

| Decanoate |

| Decane |

| Sebacate |

| Acetate |

| Dodecane |

| Hexadecane |

| Eicosane |

| Heneicosane |

| Docosane |

| Methane |

| Propane |

| Butane |

| Pyrene |

| Benzo[a]pyrene |

| Phenanthrene |

| Anthracene |

| Naphthalene |

| TNT (Trinitrotoluene) |

| RDX (Royal Demolition eXplosive) |

| HMX (High Melting eXplosive) |

| Dinitrotoluenes |

| Tri- and Di-Nitrobenzenes |

| Tetryl |

| Picric Acid |

| Nitroglycerine |

| PETN (Pentaerythritol tetranitrate) |

| Chlorofluoroacetic acid |

| Thioacyl fluoride |

| HFO-1234yf |

| 5:3 FTCA |

| 6:2 FTOH |

| 5:2 sFTOH |

| 6:2 FTUCA |

| Perfluorocarboxylic acids (PFCAs) |

| Perfluoroalkyl and polyfluoroalkyl substances (PFAS) |

| Perfluorooctanesulfonyl fluoride (POSF) |

| Chlorofluorocarbons (CFCs) |

| Hydrofluorocarbons (HFCs) |

| Hydrochlorofluorocarbons (HCFCs) |

| Polycyclic aromatic hydrocarbons (PAHs) |

| Polychlorinated biphenyls (PCBs) |

| Organochlorine pesticides |

| Carbamates |

| Organophosphates |

| Dichlorodiphenyltrichloroethane (DDT) |

| Dieldrin |

| Aldrin |

| Chlordane |

| Heptachlor |

| Lindane |

| Mirex |

| Toxaphene |

| Hexachlorobenzene (HCB) |

| Endosulfan |

| Atrazine |

| Simazine |

| Cyanazine |

| Alachlor |

| Metolachlor |

| Trifluralin |

| Glyphosate |

| Glufosinate |

| 2,4-D (2,4-Dichlorophenoxyacetic acid) |

| 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid) |

| MCPA (2-methyl-4-chlorophenoxyacetic acid) |

| Dicamba |

| Fenuron |

| Diuron |

| Linuron |

| Monuron |

| Captan |

| Folpet |

| Mancozeb |

| Zineb |

| Thiram |

| Carbofuran |

| Aldicarb |

| Methomyl |

| Parathion |

| Malathion |

| Diazinon |

| Chlorpyrifos |

| Dichlorvos |

| Acephate |

| Methamidophos |

| Fipronil |

| Imidacloprid |

| Thiamethoxam |

| Acetamiprid |

| Clothianidin |

| Nitenpyram |

| Thiacloprid |

| Sulfoxaflor |

| Flupyradifurone |

| Pyrethroids |

| Permethrin |

| Cypermethrin |

| Deltamethrin |

| Bifenthrin |

| Lambda-cyhalothrin |

| Cyfluthrin |

| Fenvalerate |

| Esfenvalerate |

| Neonicotinoids |

| Phenylpyrazoles |

| Butenolides |

| Sulfoximines |

| Benzoylureas |

| Spinosyns |

| Avermectins |

| Milbemycins |

| Triazoles |

| Strobilurins |

| Carboxamides |

| Anilinopyrimidines |

| Phenylpyrroles |

| Quinone outside inhibitors (QoIs) |

| Succinate dehydrogenase inhibitors (SDHIs) |

| Demethylation inhibitors (DMIs) |

| Phenylamides |

| Carboxylic acid amides (CAAs) |

| Benzimidazoles |

| Dithiocarbamates |

| Phthalimides |

| Bipyridyliums |

| Phenoxy-carboxylic acids |

| Sulfonylureas |

| Imidazolinones |

| Dinitroanilines |

| Chloroacetanilides |

| Glycines |

| Phosphinic acids |

| Triazines |

| Ureas |

| Uracils |

| Pyridazinones |

| Pyridines |

| Pyrazoles |

| Isoxazoles |

| Oxadiazoles |

| Thiadiazoles |

| Pyrimidines |

| Purines |

| Piperazines |

| Morpholines |

| Azoles |

| Benzotriazoles |

| Benzothiazoles |

| Benzoxazoles |

| Benzisoxazoles |

| Quinolines |

| Isoquinolines |

| Quinazolines |

| Quinoxalines |

| Phthalazines |

| Cinnolines |

| Pyridopyrimidines |

| Pteridines |

| Indoles |

| Indazoles |

| Benzofurans |

| Benzothiophenes |

| Dibenzofurans |

| Dibenzothiophenes |

| Carbazoles |

| Acridines |

| Phenazines |

| Phenothiazines |

| Phenoxazines |

| Xanthenes |

| Thioxanthenes |

| Fluorenes |

| Biphenyls |

| Terphenyls |

| Naphthacenes |

| Pentacenes |

| Perylenes |

| Coronenes |

| Ovalenes |

| Fullerenes |

| Carbon nanotubes |

| Graphene |

| Siloxanes |

| Polysiloxanes |

| Polybrominated diphenyl ethers (PBDEs) |

| Polychlorinated naphthalenes (PCNs) |

| Polychlorinated terphenyls (PCTs) |

| Short-chain chlorinated paraffins (SCCPs) |

| Medium-chain chlorinated paraffins (MCCPs) |

| Long-chain chlorinated paraffins (LCCPs) |

| Halogenated flame retardants (HFRs) |

| Brominated flame retardants (BFRs) |

| Chlorinated flame retardants (CFRs) |

| Organophosphate flame retardants (OPFRs) |

| Perfluorinated chemicals (PFCs) |

| Polybrominated biphenyls (PBBs) |

| Hexabromocyclododecane (HBCDD) |

| Tetrabromobisphenol A (TBBPA) |

| Tris(2-chloroethyl) phosphate (B84403) (TCEP) |

| Tris(1-chloro-2-propyl) phosphate (TCPP) |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) |

| Triphenyl phosphate (TPP) |

| Tricresyl phosphate (TCP) |

| Resorcinol bis(diphenyl phosphate) (RDP) |

| Bisphenol A bis(diphenyl phosphate) (BDP) |

| Alkylphenols |

| Nonylphenol |

| Octylphenol |

| Bisphenol A (BPA) |

| Phthalates |

| Di(2-ethylhexyl) phthalate (B1215562) (DEHP) |

| Dibutyl phthalate (DBP) |

| Benzyl butyl phthalate (BBP) |

| Diisononyl phthalate (DINP) |

| Diisodecyl phthalate (DIDP) |

| Di-n-octyl phthalate (DnOP) |

| Polycyclic musks |

| Tonalide (AHTN) |

| Galaxolide (HHCB) |

| Nitro musks |

| Musk xylene |

| Musk ketone |

| Synthetic cannabinoids |

| Cathinones |

| Fentanyls |

| Benzodiazepines |

| Opioids |

| Amphetamines |

| Cocaine |

| Heroin |

| Methamphetamine |

| MDMA (Ecstasy) |

| LSD (Lysergic acid diethylamide) |

| Psilocybin |

| Mescaline |

| DMT (Dimethyltryptamine) |

| Salvinorin A |

| Ketamine |

| PCP (Phencyclidine) |

| GHB (Gamma-hydroxybutyrate) |

| Rohypnol (Flunitrazepam) |

| Barbiturates |

| Anabolic steroids |

| Erythropoietin (EPO) |

| Human growth hormone (HGH) |

| Insulin |

| Diuretics |

| Beta-blockers |

| Corticosteroids |

| Non-steroidal anti-inflammatory drugs (NSAIDs) |

| Ibuprofen |

| Naproxen |

| Diclofenac |

| Acetaminophen (Paracetamol) |

| Aspirin |

| Antibiotics |

| Penicillins |

| Cephalosporins |

| Tetracyclines |

| Macrolides |

| Fluoroquinolones |

| Sulfonamides |

| Aminoglycosides |

| Glycopeptides |

| Antifungals |

| Azoles |

| Echinocandins |

| Polyenes |

| Allylamines |

| Antivirals |

| Acyclovir |

| Oseltamivir (Tamiflu) |

| Zidovudine (AZT) |

| Antidepressants |

| Selective serotonin (B10506) reuptake inhibitors (SSRIs) |

| Fluoxetine (Prozac) |

| Sertraline (Zoloft) |

| Paroxetine (Paxil) |

| Citalopram (Celexa) |

| Escitalopram (Lexapro) |

| Serotonin-norepinephrine reuptake inhibitors (SNRIs) |

| Venlafaxine (Effexor) |

| Duloxetine (Cymbalta) |

| Tricyclic antidepressants (TCAs) |

| Amitriptyline |

| Nortriptyline |

| Monoamine oxidase inhibitors (MAOIs) |

| Phenelzine |

| Tranylcypromine |

| Antipsychotics |

| Haloperidol |

| Chlorpromazine |

| Risperidone |

| Olanzapine |

| Quetiapine |

| Aripiprazole |

| Anxiolytics |

| Benzodiazepines |

| Diazepam (Valium) |

| Lorazepam (Ativan) |

| Alprazolam (Xanax) |

| Clonazepam (Klonopin) |

| Buspirone |

| Hypnotics |

| Zolpidem (Ambien) |

| Zaleplon (Sonata) |

| Eszopiclone (Lunesta) |

| Mood stabilizers |

| Lithium |

| Valproic acid |

| Carbamazepine |

| Lamotrigine |

| Stimulants |

| Amphetamine (Adderall) |

| Methylphenidate (Ritalin) |

| Lisdexamfetamine (Vyvanse) |

| Modafinil |

| Caffeine |

| Nicotine |

| Alcohol (Ethanol) |

| Cannabinoids |

| Tetrahydrocannabinol (THC) |

| Cannabidiol (CBD) |

| Statins |

| Atorvastatin (Lipitor) |

| Simvastatin (Zocor) |

| Rosuvastatin (Crestor) |

| Antihistamines |

| Diphenhydramine (Benadryl) |

| Loratadine (Claritin) |

| Cetirizine (Zyrtec) |

| Fexofenadine (Allegra) |

| Decongestants |

| Pseudoephedrine |

| Phenylephrine |

| Proton pump inhibitors (PPIs) |

| Omeprazole (Prilosec) |

| Lansoprazole (Prevacid) |

| Esomeprazole (Nexium) |

| H2 blockers |

| Ranitidine (Zantac) |

| Famotidine (Pepcid) |

| Cimetidine (Tagamet) |

| Oral contraceptives |

| Ethinyl estradiol |

| Levonorgestrel |

| Drospirenone |

| Hormone replacement therapy (HRT) |

| Estradiol |

| Progesterone |

| Testosterone |

| Chemotherapy drugs |

| Cisplatin |

| Doxorubicin |

| Paclitaxel |

| Methotrexate |

| 5-Fluorouracil |

| Immunosuppressants |

| Cyclosporine |

| Tacrolimus |

| Mycophenolate mofetil |

| Radiocontrast agents |

| Iohexol |

| Iopamidol |

| Diatrizoate |

| Gadolinium-based contrast agents |

| Gadodiamide |

| Gadopentetate dimeglumine |

| Personal care products (PCPs) |

| Sunscreens |

| Oxybenzone |

| Avobenzone |

| Octinoxate |

| Octocrylene |

| Antimicrobials |

| Triclosan |

| Triclocarban |

| Fragrances |

| Musks |

| Phthalates |

| Parabens |

| Methylparaben |

| Propylparaben |

| Butylparaben |

| Ethylparaben |

| Siloxanes |

| Cyclopentasiloxane (D5) |

| Cyclotetrasiloxane (D4) |

| Disinfectants |

| Chlorine |

| Chloramine |

| Ozone |

| Chlorine dioxide |

| Disinfection byproducts (DBPs) |

| Trihalomethanes (THMs) |

| Chloroform |

| Bromoform |

| Dibromochloromethane |

| Bromodichloromethane |

| Haloacetic acids (HAAs) |

| Dichloroacetic acid |

| Trichloroacetic acid |

| Monochloroacetic acid |

| Monobromoacetic acid |

| Dibromoacetic acid |

| N-Nitrosodimethylamine (NDMA) |

| Bromate |

| Chlorite |

| Chlorate |

| Metals |

| Lead |

| Mercury |

| Cadmium |

| Arsenic |

| Chromium |

| Nickel |

| Copper |

| Zinc |

| Aluminum |

| Iron |

| Manganese |

| Selenium |

| Radionuclides |

| Uranium |

| Radium |

| Radon |

| Plutonium |

| Strontium-90 |

| Cesium-137 |

| Iodine-131 |

| Technetium-99 |

| Asbestos |

| Dioxins |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) |

| Furans |

| Polychlorinated dibenzofurans (PCDFs) |

| Volatile organic compounds (VOCs) |

| Benzene |

| Toluene |

| Ethylbenzene |

| Xylenes |

| Styrene |

| Formaldehyde |

| Acetaldehyde |

| Acrolein |

| 1,3-Butadiene |

| Trichloroethylene (TCE) |

| Tetrachloroethylene (PCE) |

| Vinyl chloride |

| Methylene (B1212753) chloride |

| Carbon tetrachloride |

| Chloroform |

| Semi-volatile organic compounds (SVOCs) |

| Naphthalene |

| Acenaphthene |

| Acenaphthylene |

| Fluorene |

| Phenanthrene |

| Anthracene |

| Fluoranthene |

| Pyrene |

| Benzo[a]anthracene |

| Chrysene |

| Benzo[b]fluoranthene |

| Benzo[k]fluoranthene |

| Benzo[a]pyrene |

| Indeno[1,2,3-cd]pyrene |

| Dibenz[a,h]anthracene |

Advanced Applications and Material Science Research of 2 Fluorotetradecane and Analogues

Molecular Design and Structural Control through Fluorination in Long-Chain Systems

A key aspect of this control is the "fluorine gauche effect," where the presence of vicinal fluorine atoms favors a gauche conformation. southampton.ac.uk However, in longer chains, the interplay of various factors, including steric and electrostatic interactions, becomes more complex. southampton.ac.uk For instance, in 1,3-difluorinated systems, a motif relevant to 2-fluorotetradecane, the conformational profile is strongly influenced by the polarity of the medium and the effect is magnified with chain extension. nih.govacs.orgnih.gov

In perfluorinated and multivicinal fluorinated alkanes, the steric repulsion between fluorine atoms and electrostatic interactions often lead to a helical conformation instead of the typical all-trans zigzag structure of hydrocarbons. acs.orgacs.orgresearchgate.net Studies have debated the primary driving force for this helicity, with some pointing to steric hindrance and others to electrostatic repulsion. acs.orgacs.orgresearchgate.net More recent analyses suggest that hyperconjugative stabilization through σCC →σ*CF interactions is a key factor. nih.gov This helical structure is a direct consequence of the torsional twist on the backbone angles. acs.org The conformational characteristics of these fluorinated chains can be modeled using approaches like the rotational-isomeric-state (RIS) model, which considers multiple rotational states to predict chain dimensions and conformations. acs.orgnasa.govutah.edu182.160.97

The ability to dictate the three-dimensional structure of long-chain molecules through selective fluorination is critical for designing materials with specific properties. By controlling the placement and number of fluorine atoms, researchers can fine-tune characteristics such as melting point, solubility, and surface activity, which are vital for the advanced applications discussed in the following sections. st-andrews.ac.uk

Integration into Fluorinated Materials for Research and Development

Enhancement of Surface Properties and Hydrophobicity in Polymeric Systems (e.g., Fluorinated Polyurethanes)

The incorporation of 2-fluorotetradecane and its analogues into polymeric systems is a key strategy for modifying surface properties, particularly for enhancing hydrophobicity and oleophobicity. acs.orggoogle.com Fluorinated polymers are well-known for their low surface energy, which translates to excellent water and oil repellency. rsc.orgugr.es This property is highly desirable in a wide range of applications, from protective coatings to advanced textiles. ugr.es

When long-chain fluorinated alkanes are integrated into polymers like polyurethanes, they tend to migrate to the surface, creating a fluorinated layer that dramatically alters the surface characteristics. This self-assembly is driven by the immiscibility of the fluorinated segments with the hydrocarbon-based polymer backbone. The result is a surface with significantly reduced wettability.

Research in this area often involves the synthesis of copolymers where a fluorinated monomer, conceptually similar to 2-fluorotetradecane in its long-chain fluorinated structure, is combined with other monomers to build the final polymer. For example, a fluorinated methacrylate (B99206) can be copolymerized to provide oleo/hydrophobicity. acs.org The high hydrophobicity of these fluorinated polymer surfaces can sometimes hinder the deposition of other materials, such as crystalline organic semiconductors in electronic devices. rsc.org To address this, techniques like UV-assisted crosslinking with fluorine-based agents are used to tune the surface properties, achieving a balance between hydrophobicity and interfacial compatibility. rsc.org Direct fluorination of polymer surfaces is another method employed to adjust hydrophobicity and surface energy under controlled conditions. nih.gov

The table below summarizes the effect of incorporating fluorinated chains on the surface properties of polymers.

| Polymer System | Fluorinated Component | Observed Effect on Surface Properties |

| Polymeric Films | Fluorinated Methacrylate | Increased oleophobicity and hydrophobicity. acs.org |

| Dielectric Polymers | Fluorinated Polymers | High hydrophobicity, which can be tuned by cross-linking. rsc.org |

| PIM-1 Films | Elemental Fluorine | Controlled adjustment of hydrophobicity. nih.gov |

| Various Polymers | Homo- or copolymers with fluoro-substituted aryl side chains | High to superhydrophobic surfaces. google.com |

Fundamental Research in Material Science and Nanotechnology

2-Fluorotetradecane and analogous semi-fluorinated alkanes (SFAs) are pivotal molecules in fundamental materials science and nanotechnology research due to their unique self-assembly behaviors. nanosurf.comspectraresearch.com These molecules, composed of distinct fluorocarbon and hydrocarbon segments, exhibit amphiphilic characteristics, leading to the formation of highly ordered nanostructures on various substrates. nanosurf.comspectraresearch.compnas.org

The incompatibility and different cross-sectional areas of the fluorinated and hydrogenated parts drive the molecules to segregate and form well-defined domains. spectraresearch.comazonano.com This results in a rich polymorphism of self-assembled structures, including toroids, ribbons, and hemimicelles, depending on factors like the solvent, substrate, deposition method, and temperature. nanosurf.comspectraresearch.comazonano.com Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are essential for visualizing and understanding these nanoscale assemblies. spectraresearch.comazonano.com

A significant area of investigation is the formation of Langmuir and Langmuir-Blodgett (LB) films. mdpi.comwikipedia.orgnih.govresearchgate.netoup.com SFAs can form stable monolayers at the air-water interface, which can then be transferred to solid substrates to create ultrathin films with controlled thickness and properties. wikipedia.org These films serve as model systems for studying two-dimensional physics and have potential applications in creating nanopatterned surfaces. mdpi.comnih.gov The phase separation behavior in mixed lipid systems containing fluorinated components allows for the creation of structured domains on both micrometer and nanometer scales. nih.gov

The study of these self-assembled structures provides insights into the fundamental principles of molecular organization and can be leveraged to fabricate novel nanomaterials and devices. The precise control over the molecular structure of SFAs allows for the tuning of the resulting superstructures, opening avenues for the bottom-up fabrication of complex functional materials. nanosurf.compsu.edu

| Research Area | Key Findings |

| Self-Assembly on Substrates | Semi-fluorinated alkanes form diverse morphologies like toroids and ribbons, influenced by substrate and environmental factors. nanosurf.comspectraresearch.comazonano.com |

| Langmuir-Blodgett Films | Formation of stable, organized monolayers and multilayers with controlled thickness and properties. mdpi.comwikipedia.orgnih.govoup.com |

| Nanostructure Formation | Spontaneous formation of hemimicelles and other aggregates at interfaces, driven by the amphiphilic nature of the molecules. pnas.org |

| Phase Separation in Mixed Systems | Creation of patterned surfaces with domains of different materials by leveraging the immiscibility of fluorinated and hydrocarbon components. nih.gov |

Role as Building Blocks and Precursors in Complex Organic Synthesis

Long-chain fluorinated alkanes like 2-fluorotetradecane serve as valuable building blocks and precursors in the synthesis of more complex organic molecules. Their unique structural and electronic properties, imparted by the fluorine atom, can be strategically utilized to influence the outcome of chemical reactions and to construct target molecules with desired functionalities.

The presence of a C-F bond can alter the reactivity of adjacent functional groups and guide the stereochemical course of reactions. This makes fluorinated alkanes useful starting materials for creating advanced materials and biologically active compounds. For instance, the conformational constraints imposed by fluorination can be exploited to control the three-dimensional structure of a larger molecule being synthesized. beilstein-journals.org

While direct examples of 2-fluorotetradecane in complex total synthesis are not extensively documented in readily available literature, the principles of using fluorinated building blocks are well-established. For instance, fluorinated chains are incorporated into liquid crystals, where the polar C-F bond contributes to the desired dielectric anisotropy. beilstein-journals.org In another context, partially fluorinated alkanes can be used to create micro-emulsions for encapsulating pharmacological substances, acting as a structural component in drug delivery systems. google.com

The synthesis of molecules containing multivicinal fluorine atoms showcases the strategic use of fluorinated precursors to build up complex stereochemistry, leading to molecules with specific, predictable conformations. beilstein-journals.org The development of synthetic methodologies to introduce fluorine into long alkyl chains is an active area of research, as it unlocks the potential to create a wide array of novel fluorinated compounds with tailored properties.

Explorations in Bio-Organic Chemistry for Modulating Biological Activity

The introduction of fluorine into organic molecules is a well-established strategy in medicinal and bio-organic chemistry to modulate biological activity. Fluorinated analogues of natural compounds are often synthesized to enhance properties such as metabolic stability, binding affinity, and bioavailability. While specific studies on 2-fluorotetradecane's direct biological activity are limited, the broader class of fluorinated long-chain alkanes and fatty acids are subjects of significant research interest.

Fluorinated compounds can act as mimics of their hydrocarbon counterparts, but with altered electronic properties that can lead to different biological outcomes. For example, the substitution of hydrogen with fluorine can block sites of metabolism, leading to a longer biological half-life. This is a key consideration in drug design. ugr.es

Research has shown that the bacterium Pseudomonas sp. strain 273 can metabolize medium-chain terminally fluorinated alkanes. nih.gov This discovery opens up possibilities for bioremediation of fluorinated contaminants and provides insights into the enzymatic machinery capable of cleaving the strong C-F bond. The study of how organisms process these compounds can inform the design of new bioactive molecules and biocatalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.